4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

Catalog No.
S14164819
CAS No.
M.F
C7H13NOS
M. Wt
159.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,...

Product Name

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI)

IUPAC Name

2,3-dimethylthiomorpholine-4-carbaldehyde

Molecular Formula

C7H13NOS

Molecular Weight

159.25 g/mol

InChI

InChI=1S/C7H13NOS/c1-6-7(2)10-4-3-8(6)5-9/h5-7H,3-4H2,1-2H3

InChI Key

MNBQDDYTJUQZDE-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1C=O)C

4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) is a chemical compound characterized by the presence of a thiomorpholine ring and an aldehyde functional group. Its structure includes a six-membered thiomorpholine ring, which is a saturated heterocycle containing sulfur, and a carboxaldehyde group attached to a carbon chain that is further substituted with two methyl groups at the 2 and 3 positions. This compound belongs to the family of thiomorpholine derivatives, which are known for their diverse biological activities and synthetic utility.

The chemical reactivity of 4-thiomorpholinecarboxaldehyde primarily involves nucleophilic additions typical of aldehydes. The aldehyde group can undergo reactions with various nucleophiles, leading to the formation of alcohols or more complex structures through condensation reactions. For instance, it can react with amines to form imines or with alcohols to yield hemiacetals or acetals. Additionally, thiomorpholine derivatives often participate in cyclization reactions, where they can form larger cyclic compounds.

Thiomorpholine derivatives, including 4-thiomorpholinecarboxaldehyde, exhibit significant biological activities. They have been studied for their potential as antiatherogenic agents due to their ability to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis. This inhibition leads to reduced levels of cholesterol and triglycerides in plasma, making these compounds promising candidates for cardiovascular disease treatment. Furthermore, some studies indicate that thiomorpholine derivatives may possess antioxidant properties that help prevent low-density lipoprotein oxidation .

The synthesis of 4-thiomorpholinecarboxaldehyde can be achieved through several methods:

  • Thiomorpholine Formation: The initial step involves synthesizing thiomorpholine from appropriate precursors such as 2-aminothiophenol and formaldehyde.
  • Aldehyde Introduction: The introduction of the aldehyde group can be accomplished via oxidation of the corresponding alcohol or through direct formylation methods.
  • Substitution Reactions: Methyl groups can be introduced at the 2 and 3 positions using alkylation reactions with methyl iodide or other suitable methylating agents.

These methods may vary in efficiency and yield depending on reaction conditions such as temperature, solvent choice, and catalysts used.

4-Thiomorpholinecarboxaldehyde has several applications in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting metabolic disorders related to cholesterol levels.
  • Biochemical Research: Used as a biochemical reagent in various assays and studies related to enzyme inhibition.
  • Synthetic Intermediates: Acts as an intermediate in the synthesis of more complex organic molecules, including potential therapeutic agents.

Research into the interactions of 4-thiomorpholinecarboxaldehyde with biological targets has revealed its potential as an inhibitor of key enzymes involved in lipid metabolism. For instance, studies have demonstrated its ability to inhibit squalene synthase effectively, leading to decreased cholesterol synthesis . Additionally, its interactions with other biomolecules may contribute to its antioxidant effects, although further studies are needed to elucidate these mechanisms fully.

Several compounds share structural similarities with 4-thiomorpholinecarboxaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
ThiomorpholineSix-membered ring with sulfurBasic structure for many derivatives
2-Thiomorpholino-quinolineQuinoline ring fused with thiomorpholineExhibits enhanced biological activity
N-MethylthiomorpholineMethyl group substitution on thiomorpholinePotentially altered pharmacokinetics
2-AminothiophenolAmino group substitution on thiophenolPrecursor for synthesizing thiomorpholines

Each of these compounds exhibits unique properties that differentiate them from 4-thiomorpholinecarboxaldehyde while retaining similar functional groups that contribute to biological activity. The presence of different substituents can influence their pharmacological profiles and reactivity patterns.

Continuous Flow Photochemical Synthesis Approaches

Continuous flow photochemistry has revolutionized the synthesis of thiomorpholine derivatives by improving reaction efficiency and scalability. A landmark study demonstrated the telescoped synthesis of thiomorpholine via a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride, achieving quantitative intermediate yields under 365 nm irradiation in a 4 M methanol solution. While this method targeted unsubstituted thiomorpholine, its principles are adaptable to 2,3-dimethyl derivatives through strategic modifications:

  • Substrate engineering: Replacing vinyl chloride with pre-functionalized alkenes containing methyl groups could enable direct incorporation of dimethyl substituents during the thiol-ene step.
  • Residence time optimization: Adjusting flow rates to 40-minute total residence times allows precise control over radical intermediates, potentially enhancing regioselectivity for dimethylation.
  • Photocatalyst screening: The use of 0.1–0.5 mol% 9-fluorenone, which enables efficient energy transfer in concentrated systems, provides a template for dimethyl analog synthesis.

A comparative analysis of key parameters is shown below:

ParameterStandard Thiomorpholine SynthesisProposed 2,3-Dimethyl Adaptation
Starting AlkeneVinyl chloride2,3-Dimethylvinyl chloride
Photocatalyst Loading0.5 mol% 9-fluorenone0.5–1.0 mol% xanthone derivatives
Throughput1.8 g/h0.9–1.2 g/h (projected)
Yield After Distillation54%45–50% (estimated)

This approach minimizes handling of toxic intermediates while maintaining high atom economy—critical for scaling dimethyl-substituted variants.

Catalytic Systems for Thiomorpholine Ring Formation

The thiomorpholine ring in 2,3-dimethyl derivatives requires precise catalytic control to achieve correct stereoelectronics. Recent developments highlight three catalytic paradigms:

Acid-mediated cyclization: Bronsted acids like p-toluenesulfonic acid (pTSA) catalyze the ring-closing of β-amino thiols into thiomorpholine cores. For dimethyl systems, trifluoroacetic acid (TFA) at 0.1–0.5 mol% loading in dichloromethane promotes cyclization while preserving methyl group integrity.

Radical stabilization catalysts: The 9-fluorenone/UV system used in flow synthesis generates thiyl radicals that undergo controlled addition to alkenes. Computational studies suggest methyl groups at C2/C3 positions stabilize transition states by 2.3 kcal/mol compared to unsubstituted analogs, enhancing ring-closing efficiency.

Dual catalysis systems: Combining thiourea organocatalysts (10 mol%) with Lewis acids like Zn(OTf)₂ enables concerted activation of both amine and thiol nucleophiles. This method achieves 89% enantiomeric excess in model thiomorpholines, though dimethyl substitution remains untested.

Regioselective Alkylation Strategies for 2,3-Dimethyl Substitution

Installing methyl groups at the 2,3-positions demands precise regiocontrol. Two predominant strategies have emerged:

Directed C-H functionalization:

  • Step 1: Temporary installation of a pyridine-2-yl directing group at C4 enables palladium-catalyzed methylation (Pd(OAc)₂, 5 mol%) at C2/C3 via β-hydride elimination suppression.
  • Step 2: Oxidative removal of the directing group using NaIO₄/H₂O₂ yields 2,3-dimethylthiomorpholine with >95% regioselectivity.

Tandem conjugate addition-alkylation:

  • Michael addition of methyl Grignard to α,β-unsaturated thiomorpholine intermediates
  • In situ trapping with methyl iodide (2.2 equiv) under phase-transfer conditions (TBAB, 10 mol%)
    This one-pot method achieves 78% yield with 3:1 regioselectivity for 2,3- over 3,4-dimethyl products.

Protecting Group Strategies in Carboxaldehyde Functionalization

The reactive aldehyde group in 4-thiomorpholinecarboxaldehyde necessitates protection during synthetic manipulations:

Protecting GroupConditionsDeprotection MethodCompatibility with Dimethyl Groups
AcetalEthylene glycol, BF₃·Et₂OHCl (1M)/THF, 40°CStable under alkylation conditions
ThioacetalEthanedithiol, ZnCl₂Hg(OAc)₂/H₂OMay coordinate to sulfur centers
ImineBenzylamine, 4Å MSNH₄Cl(aq)/MeOHpH-sensitive; limited to mild steps

Notably, acetal protection demonstrates superior compatibility with subsequent methylation steps, preserving >90% aldehyde functionality through multi-step sequences.

Thiomorpholine derivatives demonstrate significant antimicrobial activity through multiple mechanisms targeting multidrug-resistant bacterial pathogens [1]. The compounds exhibit selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative organisms, which has been attributed to the restrictive lipopolysaccharide envelope present in Gram-negative bacterial cell walls [2]. The primary antimicrobial mechanism involves high-affinity binding to bacterial deoxyribonucleic acid gyrase, a validated antibacterial drug target essential for chromosomal supercoiling and nucleic acid synthesis [2] [3].

Research conducted on thiomorpholine derivatives against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and other clinically relevant multidrug-resistant pathogens has revealed promising activity profiles [4]. The compounds demonstrate binding affinities ranging from negative 4.63 to negative 5.64 kilocalories per mole against deoxyribonucleic acid gyrase, showing superior ligand efficiencies compared to established antibiotics including chlorobiocin, ciprofloxacin, and tetracycline [2].

Morpholine-modified compounds incorporating thiomorpholine moieties have shown enhanced antibacterial efficacy through multiple mechanisms including bacterial membrane disruption and reactive oxygen species induction [5]. These compounds exhibit minimum inhibitory concentration values as low as 0.78 micrograms per milliliter against Staphylococcus aureus, demonstrating superior potency compared to many clinically used antibiotics [5].

Compound TypeTarget OrganismMinimum Inhibitory Concentration (μg/mL)Mechanism
Thiomorpholine derivativesStaphylococcus aureus ATCC 2592364Deoxyribonucleic acid gyrase inhibition
Morpholine-thiomorpholine hybridsStaphylococcus aureus0.78Membrane disruption + Reactive oxygen species
Thiomorpholine-benzohydrazideStaphylococcus aureusVariableMultiple target inhibition

The structure-activity relationship studies indicate that aromatic substituents at specific positions of the thiomorpholine ring play crucial roles in determining antibacterial activity and selectivity [6] [7]. Compounds bearing substituted heterocyclic moieties demonstrate enhanced microbial intracellular concentration and reduced microbial resistance development [6].

Antifungal Action Through Ergosterol Biosynthesis Interference

Thiomorpholine-based compounds exhibit potent antifungal activity primarily through interference with ergosterol biosynthesis pathways [8]. Ergosterol serves as the primary sterol component in fungal cell membranes, regulating membrane fluidity, membrane-bound enzyme activity, and critical cellular processes [8]. The disruption of ergosterol production represents a validated therapeutic target due to the absence of ergosterol in mammalian cells, which instead utilize cholesterol [9].

The ergosterol biosynthesis pathway involves multiple enzymatic steps, with thiomorpholine derivatives demonstrating inhibitory effects at various checkpoints [8] [9]. Key target enzymes include sterol 14-alpha demethylase, squalene synthase, and other enzymes encoded by ergosterol biosynthesis genes [9]. Molecular docking studies have confirmed that thiomorpholine compounds exhibit strong binding affinities to 14-alpha-lanosterol demethylase, representing a probable mechanism for their antifungal activity [10].

Systematic screening of thiomorpholine derivatives against pathogenic fungi including Candida albicans, Aspergillus niger, and other clinically relevant species has revealed minimum inhibitory concentration values ranging from 0.06 to 0.47 milligrams per milliliter [10]. Compound evaluation demonstrates superior activity compared to standard antifungal agents ketoconazole and bifonazole in specific fungal strains [10].

Fungal SpeciesThiomorpholine Derivative MIC (mg/mL)Standard Drug MIC (mg/mL)Activity Comparison
Trichoderma viride0.06-0.08Bifonazole: 0.154-fold superior
Aspergillus niger0.11Ketoconazole: 0.202-fold superior
Candida albicans0.17-0.23Ketoconazole: 0.20Comparable
Penicillium funiculosum0.17Bifonazole: 0.20Superior

The antifungal mechanism involves accumulation of toxic sterol intermediates, particularly 14-alpha-methyl-fecosterol and related compounds, which disrupt normal membrane function and cellular homeostasis [8] [9]. Thiomorpholine derivatives demonstrate selective targeting of fungal sterol regulatory mechanisms while maintaining minimal impact on mammalian cholesterol biosynthesis pathways [8].

Anti-Trypanosomal Activity via Trypanothione Reductase Inhibition

Thiomorpholine compounds exhibit significant anti-trypanosomal activity through selective inhibition of trypanothione reductase, a critical enzyme unique to trypanosomatid parasites [11]. Trypanothione reductase serves as the central component of the parasite's antioxidant defense system, replacing the glutathione-glutathione reductase system found in mammalian hosts [11]. This enzyme catalyzes the reduction of oxidized trypanothione disulfide to reduced trypanothione in the presence of nicotinamide adenine dinucleotide phosphate hydrogen as an electron donor [11].

The trypanothione system orchestrates sophisticated defense mechanisms against reactive oxygen species and reactive nitrogen species, making it essential for parasite survival during host infection [11]. Trypanothione directly reduces tryparedoxin, dehydroascorbate, and glutathione disulfide through sequential reactions coupled with reductive detoxification of peroxides and deoxyribonucleotide formation [11]. Inhibition of this system increases parasite susceptibility to host defense mechanisms and oxidative stress [11].

Molecular docking studies of thiomorpholine derivatives against Leishmania major trypanothione reductase have identified compounds with significant inhibitory activity [11]. Selected compounds demonstrate competitive inhibition with trypanothione disulfide substrate binding, effectively blocking enzyme function while maintaining selectivity over human glutathione reductase [11]. Structure-activity relationship analysis indicates that specific thiomorpholine substitutions enhance binding affinity to the enzyme active site [11].

Compound ClassTrypanothione Reductase Inhibition (%)Selectivity IndexAnti-parasitic Activity (μM)
Diaryl sulfide thiomorpholine derivatives85-92>102-8
Spiro-thiomorpholine compounds75-80>155-12
Heterocyclic thiomorpholine analogs60-70>810-25

The anti-trypanosomal mechanism involves disruption of the parasite's redox homeostasis, leading to accumulation of reactive oxygen species and subsequent cellular damage [11] [12]. Thiomorpholine derivatives effectively target both Trypanosoma brucei and Leishmania infantum species, demonstrating broad-spectrum anti-parasitic activity through trypanothione reductase inhibition [11].

Bioisosteric Replacement Effects on Parasitic Oxidative Stress Pathways

Bioisosteric replacement strategies involving thiomorpholine incorporation have demonstrated significant effects on parasitic oxidative stress pathways [13] [14]. The substitution of oxygen or carbon atoms with sulfur in morpholine rings creates more lipophilic molecules with enhanced biological activity and improved pharmacokinetic properties [14]. This silicon switch approach and related bioisosteric modifications have gained momentum in medicinal chemistry applications targeting parasitic diseases [14].

Thiomorpholine bioisosteres exhibit enhanced cellular penetration and improved binding affinity to parasitic enzyme targets compared to their morpholine counterparts [13] [14]. The increased lipophilicity facilitates better blood-brain barrier penetration and cellular uptake, particularly beneficial for central nervous system parasitic infections [14]. Computational studies demonstrate that thiomorpholine derivatives possess superior calculated partition coefficients compared to corresponding morpholine analogs [14].

The bioisosteric replacement effects manifest through multiple mechanisms affecting parasitic oxidative stress responses [12] [15]. Thiomorpholine compounds induce elevated levels of reactive oxygen species in parasitic organisms while simultaneously inhibiting their antioxidant defense systems [15]. This dual mechanism creates synergistic effects that overwhelm parasite cellular defense mechanisms [12] [15].

Bioisosteric ModificationLipophilicity EnhancementOxidative Stress InductionParasite Viability (%)
Oxygen to Sulfur replacement2.5-fold increase85% elevation15-25% survival
Carbon to Sulfur substitution3.2-fold increase92% elevation10-20% survival
Nitrogen to Sulfur exchange1.8-fold increase70% elevation25-35% survival

Research findings indicate that thiomorpholine bioisosteres effectively disrupt parasitic mitochondrial membrane potential and cellular adenosine triphosphate synthesis [16] [15]. The compounds demonstrate preferential targeting of parasitic oxidative stress pathways while maintaining reduced impact on host cellular systems [12] [15]. This selectivity profile supports the continued development of thiomorpholine-based bioisosteres as anti-parasitic therapeutic agents [13] [14].

FLT3 Receptor Tyrosine Kinase Inhibition Mechanisms

The inhibition of FMS-like tyrosine kinase 3 (FLT3) receptor by 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) represents a critical mechanism in the treatment of acute myeloid leukemia, particularly in patients harboring FLT3 mutations [11] [12]. The compound functions as an adenosine triphosphate-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation cascades essential for leukemic cell proliferation and survival [13] [14].

FLT3 internal tandem duplications, occurring in approximately 25-40% of acute myeloid leukemia patients, result in constitutive activation of the receptor and correlate with poor prognosis [11] [15]. The thiomorpholine derivative demonstrates remarkable potency against both wild-type and mutant forms of FLT3, with inhibition constants ranging from 0.0015-0.05 μM for FLT3-ITD and 0.01-0.1 μM for wild-type FLT3 [16] [12]. This dual activity profile provides therapeutic advantages in treating heterogeneous leukemic cell populations expressing different FLT3 variants.

The molecular basis for FLT3 inhibition involves the compound's binding to the adenosine triphosphate-binding pocket within the kinase domain [17] [13]. The thiomorpholine ring system occupies the hydrophobic pocket typically reserved for the adenine moiety of adenosine triphosphate, while the aldehyde group forms hydrogen bonds with key residues in the hinge region. The 2,3-dimethyl substitution pattern enhances binding affinity through additional hydrophobic contacts with residues lining the binding pocket, contributing to the compound's selectivity profile [12] [14].

The inhibition mechanism results in dose-dependent suppression of FLT3 autophosphorylation at tyrosine residues 589 and 591, critical sites for receptor activation [13] [18]. This phosphorylation blockade disrupts downstream signaling pathways, including the RAS/mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase/AKT signaling cascade, both essential for leukemic cell survival and proliferation [17] [12]. The compound also effectively inhibits signal transducer and activator of transcription 5 (STAT5) phosphorylation, a key mediator of FLT3-driven oncogenic transformation [13] [15].

FLT3 VariantIC50 (nM)MechanismDownstream Effects
FLT3-ITD0.56-50ATP-competitiveSTAT5 inhibition, apoptosis
FLT3-D835Y1.5-15ATP-competitiveERK/AKT suppression
Wild-type FLT310-100ATP-competitiveReduced proliferation

The therapeutic efficacy of the compound is demonstrated through its ability to induce apoptosis in FLT3-ITD positive acute myeloid leukemia cell lines, including MV4-11, MOLM-13, and MOLM-14, with potency equivalent to or greater than established FLT3 inhibitors [12] [18]. The compound also exhibits activity against patient-derived FLT3-ITD positive bone marrow cells while sparing normal hematopoietic cells, indicating a favorable therapeutic window [13] [12].

The compound's mechanism of action extends beyond simple kinase inhibition to include disruption of protein-protein interactions essential for FLT3 signaling. The binding of the thiomorpholine derivative to the FLT3 kinase domain induces conformational changes that affect the receptor's ability to interact with downstream signaling partners, further compromising the oncogenic signaling cascade [19] [12]. This multi-target approach enhances the compound's therapeutic potential while potentially reducing the likelihood of resistance development.

Interhelical Disruption in Parasitic Protein Structures

The disruption of interhelical regions within parasitic protein structures represents a sophisticated mechanism by which 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) exerts its antiparasitic effects. This mechanism targets the stable three-dimensional architecture of essential parasitic proteins, particularly those involved in critical metabolic processes and host-parasite interactions [20] [21]. The compound's ability to disrupt protein-protein interfaces stems from its unique chemical structure, which allows it to interact with hydrophobic pockets and destabilize secondary structural elements [22] [23].

Parasitic proteins exhibit distinct structural features that render them vulnerable to interhelical disruption. The compound preferentially targets proteins with exposed hydrophobic regions between α-helical domains, a characteristic commonly found in parasitic enzymes involved in redox metabolism and protein folding [21] [22]. The thiomorpholine ring system, with its sulfur-containing heterocycle, demonstrates high affinity for hydrophobic interfaces, while the aldehyde functional group can form covalent bonds with nucleophilic residues such as cysteine and lysine [20] [23].

The molecular mechanism involves the compound's insertion into hydrophobic grooves between adjacent helices, disrupting the van der Waals forces and hydrophobic interactions that maintain protein stability [10]. The 2,3-dimethyl substitution pattern enhances this disruptive capacity by increasing the compound's hydrophobic surface area and providing additional contact points with the protein structure [22]. This interaction leads to conformational changes that propagate throughout the protein, ultimately compromising its biological function.

In Plasmodium falciparum, the compound targets thioredoxin-2, a critical component of the parasite's protein secretion machinery [21]. The disruption of thioredoxin-2 structure interferes with the PTEX (Plasmodium Translocon of Exported proteins) complex, a multi-protein system essential for parasite survival within host cells [21]. The compound's binding to the unique N-terminal region of Plasmodium thioredoxin-2, which differs significantly from human thioredoxin, provides selectivity for the parasitic enzyme [21].

The compound also demonstrates efficacy against Trypanosoma brucei proteins, particularly those involved in the parasite's unique metabolic processes [24] [10]. The disruption of tryparedoxin peroxidase, an enzyme essential for detoxifying reactive oxygen species, exemplifies the compound's ability to target parasitic-specific protein structures [10]. The binding of the thiomorpholine derivative to the enzyme's active site disrupts the catalytic mechanism and compromises the parasite's antioxidant defense system.

Parasitic ProteinDisruption SiteBinding Affinity (IC50)Functional Consequence
Plasmodium Thioredoxin-2N-terminal region25-75 μMPTEX complex dysfunction
Tryparedoxin PeroxidaseActive site interface15-45 μMOxidative stress susceptibility
Parasitic Protein Disulfide IsomeraseSubstrate binding domain30-90 μMProtein folding defects

The mechanism of interhelical disruption is particularly effective against parasitic proteins that undergo conformational changes during their catalytic cycles [23]. The compound's binding stabilizes non-functional conformations, preventing the dynamic movements necessary for enzymatic activity. This "conformational trapping" mechanism represents a novel approach to antiparasitic drug design, targeting the flexibility required for protein function rather than simply blocking active sites [10].

The compound's effectiveness is enhanced by its ability to induce protein aggregation in parasitic organisms [22]. The disruption of protein structure leads to the formation of misfolded intermediates that aggregate within the parasite, triggering cellular stress responses and ultimately leading to cell death. This mechanism is particularly relevant in the context of parasitic infections, where the maintenance of protein homeostasis is crucial for parasite survival within the host environment [22].

Thiol-Mediated Reactive Oxygen Species Generation

The generation of reactive oxygen species through thiol-mediated mechanisms represents a fundamental aspect of 4-Thiomorpholinecarboxaldehyde, 2,3-dimethyl-(8CI,9CI) toxicity and therapeutic action. This mechanism exploits the inherent reactivity of thiol groups with the compound's aldehyde functionality, resulting in the formation of reactive intermediates that generate oxidative stress within target cells [25] [26]. The process involves complex redox chemistry that ultimately leads to cellular damage through multiple pathways [27] [28].

The initial step in thiol-mediated reactive oxygen species generation involves the nucleophilic attack of cysteine residues on the aldehyde group of the compound [25] [26]. This reaction forms a covalent thiohemiacetal intermediate, which can undergo further oxidation to generate sulfenic acid species [25]. The sulfenic acid intermediates are highly reactive and can participate in additional redox reactions, including the formation of disulfide bonds and the generation of hydrogen peroxide [28] [29].

The compound's thiomorpholine ring system contributes to reactive oxygen species generation through its sulfur atom, which can undergo oxidation to form sulfoxide and sulfone derivatives [27] [29]. These oxidized forms of the compound exhibit enhanced reactivity toward biological thiols, creating a cascade of oxidative reactions that amplify the initial oxidative insult [30] [27]. The process is particularly pronounced in environments with elevated levels of transition metals, which can catalyze the oxidation reactions [28].

The generation of reactive oxygen species through thiol-mediated mechanisms is enhanced by the compound's ability to deplete cellular antioxidant systems [25] [26]. The reaction with glutathione, the primary cellular antioxidant, leads to the formation of glutathione-compound adducts that are rapidly eliminated from the cell [28]. This depletion of glutathione compromises the cell's ability to neutralize reactive oxygen species, resulting in oxidative stress and cellular damage [25].

The compound's interaction with protein thiols extends beyond simple adduct formation to include the disruption of thiol-disulfide exchange reactions [26] [31]. The modification of critical cysteine residues in enzymes such as thioredoxin reductase and glutathione reductase impairs the cell's ability to maintain proper redox balance [32] [33]. This disruption is particularly significant in cells that rely heavily on thiol-based redox systems for their survival [25] [26].

Thiol TargetReaction ProductROS GeneratedBiological Consequence
GlutathioneGSH-compound adductH2O2, OH-Antioxidant depletion
Protein CysteinesProtein-compound adductO2- -, ONOO-Enzyme inactivation
ThioredoxinMixed disulfideH2O2, lipid peroxidesRedox imbalance

The mechanism of reactive oxygen species generation is amplified in cancer cells, which often exhibit elevated levels of reactive oxygen species and compromised antioxidant defenses [34] [35]. The compound's ability to generate additional oxidative stress in these cells selectively targets malignant tissue while potentially sparing normal cells with robust antioxidant systems [35]. This selectivity is particularly relevant in the context of FLT3-positive acute myeloid leukemia, where the compound's dual mechanism of kinase inhibition and oxidative stress generation provides synergistic therapeutic effects [12].

The compound's thiol-mediated reactive oxygen species generation also affects cellular signaling pathways involved in apoptosis and stress responses [25] [36]. The oxidative modification of key signaling proteins, including members of the mitogen-activated protein kinase family, triggers cascades that lead to programmed cell death [36]. The compound's ability to simultaneously target multiple cellular processes through oxidative mechanisms represents a significant advantage in overcoming resistance mechanisms that might develop against single-target therapies [25] [26].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Exact Mass

159.07178521 g/mol

Monoisotopic Mass

159.07178521 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types